Foreword for the Innovator: Understanding the Nuances of FEMA 3374
Foreword for the Innovator: Understanding the Nuances of FEMA 3374
An In-depth Technical Guide to the Flavor Profile and Sensory Characteristics of FEMA 3374
Authored by: A Senior Application Scientist
To the researchers, scientists, and product developers shaping the future of food and beverages, this guide serves as a comprehensive exploration into the sensory world of FEMA 3374. We move beyond simple descriptors to provide a foundational understanding of 3-(methylthio)butanal, a flavor ingredient with a complex and versatile profile. This document is structured to provide not just the "what," but the "why" and "how"—offering insights into its chemical identity, its multifaceted sensory characteristics, and the methodologies to effectively evaluate its impact. Our goal is to empower your development process with the technical knowledge and practical application insights necessary to innovate with confidence.
Chemical Identity and Synonyms
FEMA 3374 is the designation for the chemical compound 3-(methylthio)butanal.[1][2][3] For clarity and comprehensive documentation, it is crucial to recognize its various synonyms used across scientific literature and industry documentation.
| Identifier | Value |
| FEMA Number | 3374[1][3] |
| JECFA Number | 467[1][3] |
| CAS Number | 16630-52-7[3][4] |
| Chemical Name | 3-(methylthio)butanal[1] |
| Synonyms | 3-(Methylthio)butyraldehyde, 3-methylsulfanylbutanal, Potato butyraldehyde, beta-(Methylthio)butyraldehyde[4][5] |
| Molecular Formula | C5H10OS[4] |
The Multifaceted Flavor Profile of FEMA 3374
The flavor profile of FEMA 3374 is predominantly savory.[3] It is not a singular note but rather a complex interplay of characteristics that can be leveraged to enhance a variety of food products. The primary descriptors often point towards cooked and processed flavors, making it a valuable tool in the creation of savory seasonings and finished goods.
Primary Flavor Characteristics:
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Savory: This is the foundational flavor note of FEMA 3374.
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Tomato: Many sources describe a distinct cooked tomato or tomato-like flavor.[4][6]
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Cheese: A cheesy note is also a commonly reported characteristic.[4]
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Pickled Vegetables: The flavor is strongly associated with pickled products, suggesting a briny and slightly sharp quality.[4]
Secondary and Tertiary Flavor Notes:
Beyond the primary descriptors, more subtle notes can be perceived, particularly at different concentrations. These include vegetative and slightly sulfurous undertones which contribute to its overall complexity.
Unraveling the Olfactory Dimensions: The Aroma of FEMA 3374
The aroma of FEMA 3374 is potent and complex, with a significant contribution from its sulfur-containing chemical structure. Understanding its aromatic nuances is critical for its effective application in both flavor and fragrance.
Key Aroma Descriptors:
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Green: A general green note is often reported, which can range from fresh to a more cooked green vegetable character.[6][7]
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Sulfurous/Vegetative: A distinct sulfurous and vegetative aroma, often compared to cabbage, is a hallmark of this compound.[6]
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Potato: The aroma is also described as being reminiscent of potato, particularly fried potatoes.[4][6][7]
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Fishy Nuance: Some evaluators have noted a subtle fishy undertone.[6]
The following diagram illustrates the interconnectedness of the sensory characteristics of FEMA 3374:
Caption: Interrelationship of FEMA 3374 Flavor and Aroma Profiles.
Applications in the Food and Fragrance Industry
The unique sensory profile of FEMA 3374 makes it a versatile ingredient in the development of savory food products. Its ability to impart a cooked, savory, and slightly tangy flavor makes it particularly suitable for:
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Seasonings: It is widely used in the production of seasonings, especially for snack foods.[4]
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Pickled Products: Its flavor profile aligns well with the desired taste of pickled vegetables.[4]
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Fried Potatoes: It can enhance the savory and characteristic flavor of fried potato products.[4]
Protocol for Sensory Evaluation of FEMA 3374
A robust and standardized sensory evaluation protocol is essential for accurately characterizing the flavor and aroma of FEMA 3374 and for determining its optimal usage levels in various applications.
5.1. Panelist Selection and Training:
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Selection Criteria: Panelists should be selected based on their sensory acuity, ability to describe flavors and aromas, and their familiarity with savory and sulfurous flavor profiles.
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Training: Panelists should be trained on the key flavor and aroma attributes of FEMA 3374 using reference standards. This will ensure consistency in terminology and rating.
5.2. Sample Preparation:
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Dilution: Due to its potency, FEMA 3374 should be evaluated in a diluted form. A common starting dilution is 0.1% in a neutral carrier such as dipropylene glycol for aroma evaluation and in deodorized water or a simple food matrix (e.g., unsalted broth) for flavor evaluation.[6]
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Concentration Series: A series of concentrations should be prepared to evaluate the impact of dosage on the sensory profile.
5.3. Evaluation Procedure:
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Aroma Evaluation: Panelists should first evaluate the aroma of the diluted samples by sniffing from a covered glass vial or a perfumer's strip.
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Flavor Evaluation: For flavor assessment, panelists should taste the diluted samples and expectorate. A neutral palate cleanser (e.g., unsalted crackers, room temperature water) should be used between samples.
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Attribute Rating: Panelists should rate the intensity of each identified flavor and aroma attribute on a structured scale (e.g., a 15-point intensity scale).
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Data Analysis: The collected data should be statistically analyzed to determine the mean intensity ratings for each attribute and to identify any significant differences between samples.
The following diagram outlines the workflow for the sensory evaluation of FEMA 3374:
Caption: Workflow for Sensory Evaluation of FEMA 3374.
Conclusion: A Versatile Tool for Savory Creations
FEMA 3374, or 3-(methylthio)butanal, is a potent and multifaceted flavor ingredient with a distinct savory, tomato, and pickled vegetable profile, complemented by a complex green and sulfurous aroma. Its successful application hinges on a thorough understanding of its sensory characteristics and a systematic approach to its evaluation. This guide provides the foundational knowledge and practical methodologies for researchers, scientists, and product developers to effectively utilize FEMA 3374 in the creation of innovative and appealing savory products.
References
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JECFA Evaluations-3-(METHYLTHIO)BUTANAL- - INCHEM. [Link]
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Used in the production of seasonings 3-(Methylthio)butyraldehyde [16630-52-7] FEMA 3374. [Link]
-
FEMA Numbers : From 3251 to 3500 - The Good Scents Company. [Link]
-
potato butyraldehyde 3-(methylthio)butanal - The Good Scents Company. [Link]
-
3-(METHYLTHIO)BUTANAL | FEMA - Flavor and Extract Manufacturers Association. [Link]
-
FEMA Numbers : From 2411 to 3500 - Perflavory. [Link]
-
3-(Methylthio)butanal | C5H10OS | CID 61845 - PubChem - NIH. [Link]
Sources
- 1. JECFA Evaluations-3-(METHYLTHIO)BUTANAL- [inchem.org]
- 2. FEMA Numbers : From 3251 to 3500 [thegoodscentscompany.com]
- 3. femaflavor.org [femaflavor.org]
- 4. OEM Flavors and Fragrances FEMA 2841 CAS No. 600-14-6 2,3-Pentanedione-1 Suppliers, Factories | Runlong [runlongfragrance.com]
- 5. 3-(Methylthio)butanal | C5H10OS | CID 61845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. potato butyraldehyde [thegoodscentscompany.com]
- 7. 3-(Methylthio)butanal = 96 , FG 16630-52-7 [sigmaaldrich.com]
